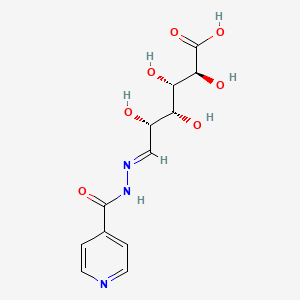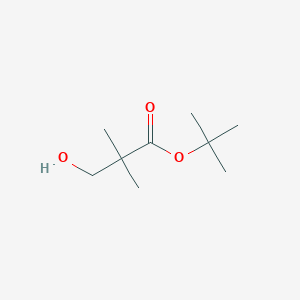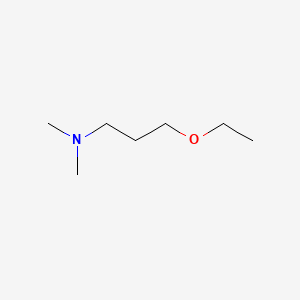
3-Ethoxy-N,N-dimethylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ethoxy-N,N-dimethylpropylamine is a chemical compound with the molecular formula C7H17NO . It is a main product in the category of special chemicals .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-N,N-dimethylpropylamine can be represented by the InChI Key: XLAXYNXVOVMHMJ-UHFFFAOYSA-N . The canonical SMILES string representation is CCOCCCN©C .Physical And Chemical Properties Analysis
The molecular weight of 3-Ethoxy-N,N-dimethylpropylamine is 131.22 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.Safety and Hazards
properties
CAS RN |
25277-18-3 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-ethoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-9-7-5-6-8(2)3/h4-7H2,1-3H3 |
InChI Key |
XLAXYNXVOVMHMJ-UHFFFAOYSA-N |
SMILES |
CCOCCCN(C)C |
Canonical SMILES |
CCOCCCN(C)C |
Other CAS RN |
25277-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




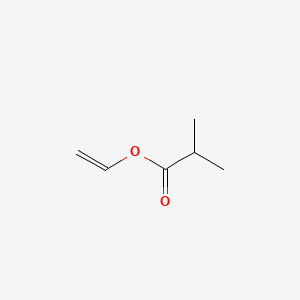
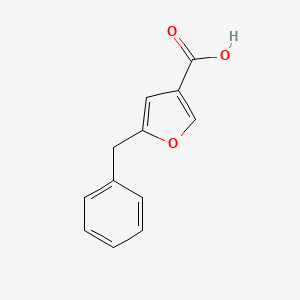

![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
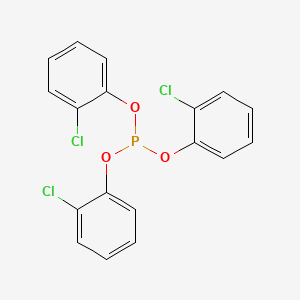
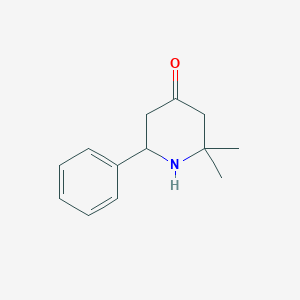
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
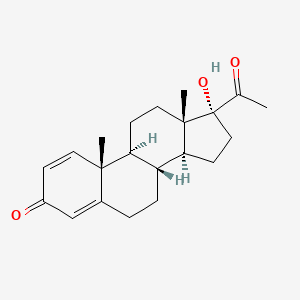
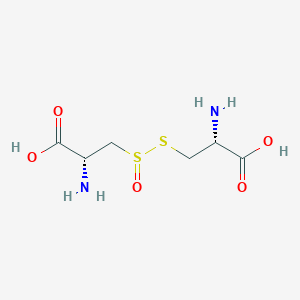
![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
